

Application Notes and Protocols for Recombinant NPR1 Protein Purification

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Compound of Interest

Compound Name: *NPR1 protein*

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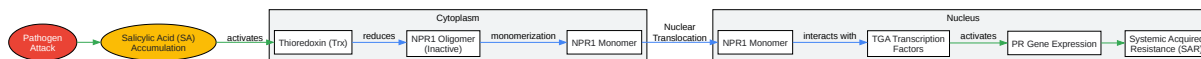
This document provides detailed protocols for the expression and purification of recombinant Non-expressor of Pathogenesis-Related genes 1 (NPR1) protein, a key regulator of systemic acquired resistance (SAR) in plants. The methodologies outlined below are applicable for expression in *Escherichia coli* and insect cells, providing a framework for producing high-purity NPR1 for structural, functional, and drug discovery studies.

Introduction to NPR1 and its Signaling Pathway

NPR1 is a central component of the salicylic acid (SA)-mediated signaling pathway, which is crucial for plant immunity.^{[1][2][3]} In the absence of a pathogen, NPR1 exists as an oligomer in the cytoplasm, stabilized by intermolecular disulfide bonds.^[1] Upon pathogen attack, SA accumulation triggers a change in the cellular redox state, leading to the reduction of these disulfide bonds by thioredoxins (Trx).^[1] This results in the release of NPR1 monomers, which then translocate to the nucleus.^{[1][4]} In the nucleus, NPR1 acts as a transcriptional co-

activator, interacting with TGA transcription factors to induce the expression of defense-related genes, such as the Pathogenesis-Related (PR) genes.[1][2][3]

Below is a diagram illustrating the NPR1 signaling pathway.

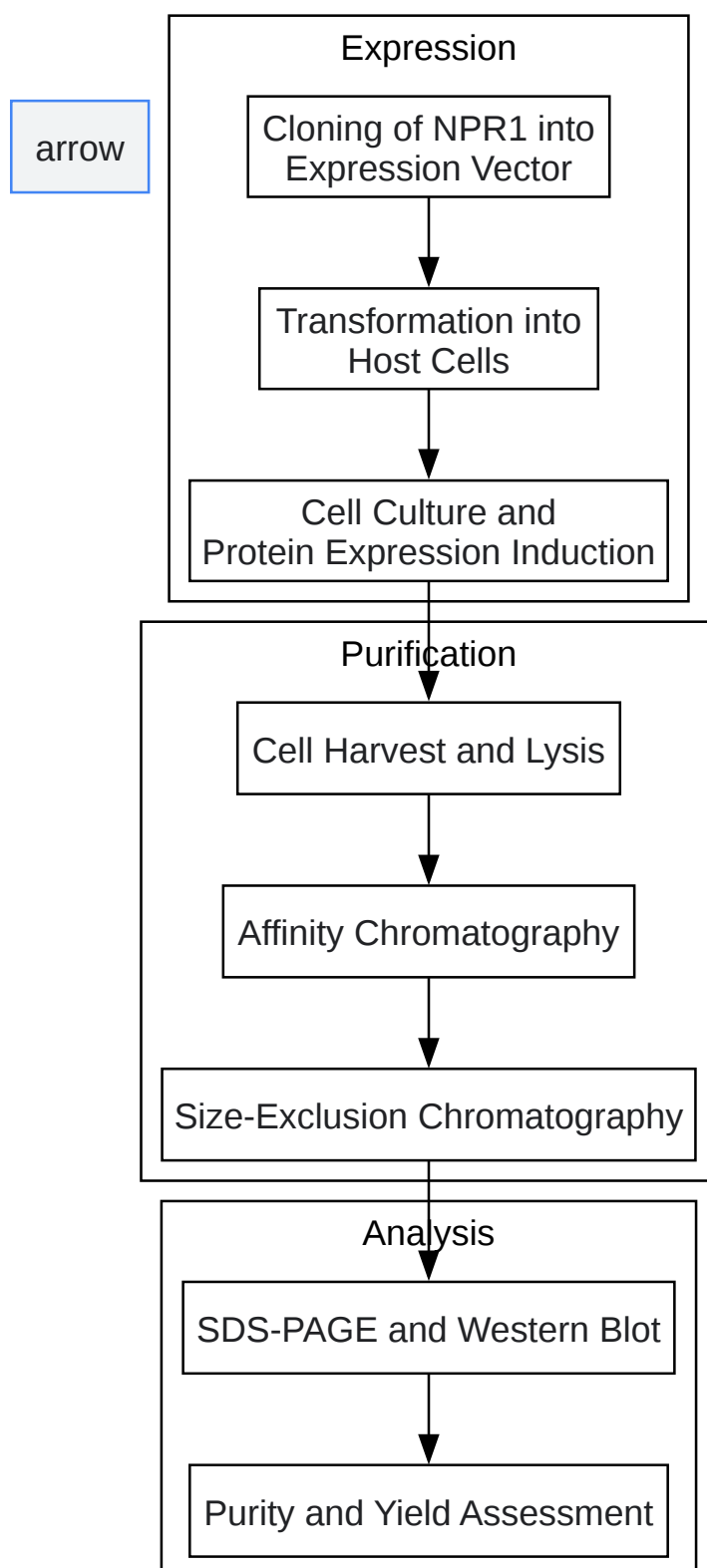


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Caption: The NPR1 signaling pathway in plant immunity.

Experimental Protocols

The following sections detail the protocols for expressing and purifying recombinant NPR1. A general workflow diagram is provided below.



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Caption: General workflow for recombinant **NPR1 protein** purification.

Protocol 1: Expression and Purification of His-tagged NPR1 in E. coli

This protocol is adapted for the expression of full-length *Arabidopsis thaliana* NPR1 with an N-terminal His-tag.

1. Cloning and Transformation:

- The full-length NPR1 cDNA is cloned into a suitable *E. coli* expression vector (e.g., pET series or pTrcHis) containing a polyhistidine (His6) tag.
- The resulting construct is transformed into a competent *E. coli* expression strain, such as BL21(DE3).

2. Expression:

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.
- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. To enhance protein solubility, 0.1 mM ZnSO₄ and 0.2 mM SA can also be added.[\[5\]](#)
- The culture is then incubated overnight at 18°C with shaking.[\[5\]](#)

3. Cell Lysis:

- Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
- The cell pellet is resuspended in Lysis Buffer.
- Cells are lysed by sonication on ice.
- The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Purification:

- **Affinity Chromatography:** The clarified supernatant is loaded onto a Ni-NTA or Talon cobalt affinity resin column pre-equilibrated with Lysis Buffer.
 - The column is washed with several column volumes of Wash Buffer to remove non-specifically bound proteins.
 - The His-tagged **NPR1 protein** is eluted with Elution Buffer containing imidazole.
- **Size-Exclusion Chromatography (SEC):** For higher purity, the eluted fractions containing NPR1 are pooled, concentrated, and loaded onto a size-exclusion chromatography column (e.g., Superose 6 or Superdex 200) pre-equilibrated with SEC Buffer.^[5]
 - Fractions are collected and analyzed by SDS-PAGE to identify those containing pure NPR1.

Buffer Compositions:

| Buffer Type | Composition |
|----------------|---|
| Lysis Buffer | 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, Protease Inhibitor Cocktail |
| Wash Buffer | 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT |
| Elution Buffer | 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT |

| SEC Buffer | 25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT^[5] |

Protocol 2: Expression and Purification of GST-tagged NPR1 in Insect Cells

This protocol is suitable for producing NPR1 in a eukaryotic system, which may be beneficial for proper folding and post-translational modifications.

1. Generation of Recombinant Baculovirus:

- Full-length *Arabidopsis thaliana* NPR1 is cloned into a baculovirus transfer vector (e.g., pFASTBac1) as a fusion protein with an N-terminal Glutathione S-transferase (GST) tag and a C-terminal Strep-tag. A protease cleavage site (e.g., PreScission Protease) should be included between the tags and NPR1.[5]
- Recombinant bacmid DNA is generated in *E. coli* DH10Bac cells and then transfected into Sf9 insect cells to produce P1 viral stock.
- The P1 stock is used to infect a larger culture of Sf9 cells to generate a high-titer P2 viral stock.

2. Expression:

- *Trichoplusia ni* (High Five) cells are grown in suspension culture in an appropriate insect cell culture medium (e.g., ESF 921) at 27°C.[5]
- The cells are infected with the high-titer P2 baculovirus stock.
- The culture is incubated for 48-72 hours at 27°C.[5]

3. Cell Lysis:

- Cells are harvested by centrifugation at 200 x g for 5 minutes.[5]
- The cell pellet is resuspended in Insect Cell Lysis Buffer and lysed by sonication.[5]
- The lysate is clarified by centrifugation at 15,000 rpm for 15 minutes at 4°C.[5]

4. Purification:

- Affinity Chromatography (Strep-Tactin): The clarified supernatant is loaded onto a Strep-Tactin Superflow Plus resin column.[5]
 - The column is washed, and the fusion protein is eluted according to the manufacturer's protocol.

- Tag Cleavage: The GST tag is removed by incubation with PreScission Protease.[5]
- Second Affinity Step (Talon Resin): To remove the cleaved GST tag and any uncleaved protein, the sample is passed through a Talon cobalt resin column. The tagless **NPR1 protein** is collected in the flow-through.[5]
- Size-Exclusion Chromatography (SEC): The flow-through is concentrated and further purified by SEC using a Superose 6 increase 10/300 GL column pre-equilibrated with SEC Buffer.[5]
 - Peak fractions are analyzed by SDS-PAGE for purity.

Buffer Compositions:

| Buffer Type | Composition |
|--------------------------|--|
| Insect Cell Lysis Buffer | 25 mM HEPES pH 7.5, 150 mM NaCl, Protease Inhibitors (e.g., 15 μ M leupeptin, 1 μ M pepstatin A, 2 μ M E-64, 0.1 μ M aprotinin, 1 mM PMSF), DNase I[5] |

| SEC Buffer | 25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT[5] |

Data Presentation

The expected yield and purity of recombinant NPR1 can vary depending on the expression system and purification strategy.

| Expression System | Typical Yield | Purity | Notes |
|-------------------|-----------------------|----------------|---|
| E. coli | 1-5 mg/L of culture | >90% after SEC | Yield can be highly variable and optimization of expression conditions is critical. |
| Insect Cells | 0.5-2 mg/L of culture | >95% after SEC | Generally provides better-folded and more soluble protein. [5] |

Quality Control and Characterization

- **Purity Assessment:** The purity of the final **NPR1 protein** should be assessed by SDS-PAGE and Coomassie blue staining. A single band at the expected molecular weight (~66 kDa for full-length Arabidopsis NPR1) indicates high purity.
- **Identity Confirmation:** The identity of the purified protein can be confirmed by Western blot analysis using an anti-NPR1 or anti-tag antibody, or by mass spectrometry.
- **Functional Assays:** The biological activity of the purified NPR1 can be assessed through in vitro binding assays with known interaction partners, such as TGA transcription factors.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |
|--------------------------------|--|--|
| Low Protein Yield | Suboptimal expression conditions. | Optimize induction temperature, time, and inducer concentration. For E. coli, consider using a different expression strain or adding chaperones. |
| Protein degradation. | Add a fresh protease inhibitor cocktail to the lysis buffer and keep samples on ice or at 4°C throughout the purification process. | |
| Insoluble Protein | Formation of inclusion bodies in E. coli. | Lower the induction temperature (e.g., 16-20°C) and IPTG concentration. Use a solubility-enhancing tag like GST or MBP. Consider expression in insect cells. |
| Protein Elutes in Wash Steps | Incorrect buffer composition. | Ensure the imidazole concentration in the wash buffer is not too high. Check the pH of all buffers. |
| Contaminating Proteins | Non-specific binding to the resin. | Increase the salt concentration or add a non-ionic detergent (e.g., Tween-20) to the wash buffer. Increase the number of wash steps. |
| Inefficient protease cleavage. | Optimize the protease-to-protein ratio and incubation time/temperature for tag removal. | |

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